2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid

Description

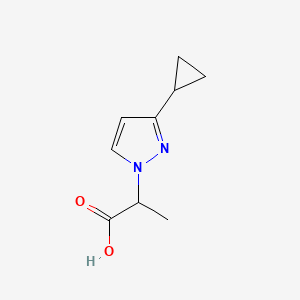

Molecular Structure and Properties The compound 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid (CID 19621365) is a pyrazole derivative with the molecular formula C₉H₁₂N₂O₂. Its structure consists of a pyrazole ring substituted with a cyclopropyl group at position 3 and a propanoic acid moiety at position 1. Key identifiers include:

Properties

IUPAC Name |

2-(3-cyclopropylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(9(12)13)11-5-4-8(10-11)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKQDTRMEGROBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Attachment of the propanoic acid moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Activities

The compound has been investigated for several pharmacological properties:

- Antimicrobial Activity : Pyrazole derivatives, including 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid, have shown significant antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Antitumor Properties : Several studies have highlighted the role of pyrazole derivatives in cancer treatment. The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDK12/13), which are crucial in regulating cell cycle progression and transcription. This inhibition may lead to reduced tumor growth in cancers such as breast cancer and acute myeloid leukemia .

- Neuroprotective Effects : The introduction of cyclopropyl groups in pyrazole compounds has been linked to enhanced blood-brain barrier permeability, increasing their potential as neuroprotective agents. This property is particularly relevant in treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrazole Ring : The initial step usually includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core.

- Cyclopropyl Substitution : Subsequent reactions introduce the cyclopropyl group, often through cyclopropanation techniques or using cyclopropyl halides.

- Acid Formation : Finally, the propanoic acid moiety is introduced through carboxylation reactions or by hydrolysis of corresponding esters.

Case Studies

Several case studies illustrate the effectiveness and application of this compound:

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropyl group and pyrazole ring can influence the compound’s binding affinity and selectivity, while the propanoic acid moiety can affect its solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and analogues from literature (Table 1):

| Compound Name (CID) | Molecular Formula | Substituents (Pyrazole Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(3-Cyclopropyl-1H-pyrazol-1-yl)propanoic acid (19621365) | C₉H₁₂N₂O₂ | 3-cyclopropyl | Carboxylic acid | 180 |

| 3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (1001518-96-2) | C₈H₇BrF₃N₂O₂ | 3-CF₃, 4-Br, 5-cyclopropyl | Carboxylic acid | 300 |

| 3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile (1001500-81-7) | C₇H₇Cl₂N₃ | 3-CH₃, 4-Cl, 5-Cl | Nitrile | 204 |

| 1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole (1152536-83-8) | C₁₂H₁₂ClN₂ | 3,5-CH₃, 1-(2-chloromethylphenyl) | Aromatic chloromethyl | 219 |

Key Observations and Implications

Electronic and Steric Effects

- Cyclopropyl vs. Halogenated Substituents : The cyclopropyl group in the target compound (CID 19621365) provides steric bulk without strong electron-withdrawing effects, contrasting with bromo (Br) and trifluoromethyl (CF₃) groups in CID 1001518-96-2. The latter’s electronegative substituents increase acidity at the pyrazole N-H and enhance metabolic resistance .

- Functional Group Diversity : The carboxylic acid in the target compound improves aqueous solubility (critical for bioavailability), whereas nitrile (CID 1001500-81-7) and aromatic chloromethyl (CID 1152536-83-8) groups enhance lipophilicity, favoring membrane permeability but reducing solubility .

Molecular Weight and Bioactivity

- The target compound (180 g/mol) falls within the "drug-like" molecular weight range (<500 g/mol), whereas CID 1001518-96-2 (300 g/mol) may face challenges in passive diffusion across biological membranes due to increased bulk .

Biological Activity

2-(3-Cyclopropyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. Research has focused on its applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by a cyclopropyl group attached to a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in several contexts:

- Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and activation of caspases .

- Anti-inflammatory Effects : Some derivatives of pyrazole have demonstrated anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

- Enzyme Inhibition : Research has identified that certain pyrazole derivatives can inhibit specific enzymes, which is crucial for developing drugs targeting metabolic pathways associated with various diseases .

The mechanism of action for this compound is thought to involve interactions with biological targets such as enzymes and receptors. The unique structural features, including the cyclopropyl group, may enhance binding affinity and selectivity towards these targets. This specificity could lead to modulation of biological pathways relevant to disease processes.

Study 1: Anticancer Properties

A study evaluated the anticancer effects of pyrazole derivatives, including variations of this compound. The findings suggested that these compounds can disrupt microtubule dynamics and induce apoptosis in cancer cells through the activation of caspases and dysregulation of cell cycle proteins .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Induces apoptosis |

| Similar Pyrazole Derivative | 10 | Microtubule disruption |

Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory potential of pyrazole derivatives. The study demonstrated that these compounds could significantly reduce inflammatory markers in animal models, suggesting their utility in treating conditions like arthritis .

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | 250 pg/mL | 120 pg/mL |

| IL-6 | 300 pg/mL | 150 pg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.